

# Leramistat's Impact on Bone Erosion Markers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Leramistat** and other therapeutic agents in the context of mitigating bone erosion, a critical factor in the progression of rheumatoid arthritis (RA). The information is compiled from publicly available clinical trial data and research publications.

#### **Introduction to Leramistat**

Leramistat is an investigational, first-in-class, oral medication being developed by Istesso Therapeutics.[1] Its novel mechanism of action as a mitochondrial complex I inhibitor is designed to promote the body's inherent tissue repair processes without suppressing the immune system.[2][3] A Phase 2b clinical trial (NCT05460832) in patients with moderate-to-severe RA who had an inadequate response to methotrexate demonstrated a statistically significant reduction in the key secondary endpoint of bone erosions, although the primary endpoint of ACR20 improvement was not met.[2][3][4][5] While the full quantitative data from this trial are not yet publicly available, the findings suggest a promising role for Leramistat in addressing the structural damage associated with RA.[4][6]

## **Comparative Analysis of Bone Erosion Markers**

This section compares the effects of **Leramistat** and other relevant drugs on bone erosion markers. Due to the limited availability of quantitative data for **Leramistat**, this comparison is based on the reported outcomes and available data for the alternatives.



Check Availability & Pricing

Table 1: Comparison of Therapeutic Agents on Bone Erosion Markers in Rheumatoid Arthritis



| Drug Class                              | Drug Name    | Mechanism of Action                                                                                                                               | Key Efficacy<br>Data on Bone<br>Erosion                                                                                                                               | Experimental<br>Method                                                 |
|-----------------------------------------|--------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Mitochondrial<br>Complex I<br>Inhibitor | Leramistat   | Promotes tissue repair by modulating mitochondrial function.                                                                                      | Statistically significant reduction in bone erosion in a Phase 2b trial (quantitative data not yet released). [2][3][4][5]                                            | Not specified in publicly available data.                              |
| RANKL Inhibitor                         | Denosumab    | Monoclonal antibody that inhibits RANKL, a key protein for osteoclast formation and survival, thereby reducing bone resorption.[7][8] [9][10][11] | In a study of RA patients, Denosumab treatment for 6 months resulted in a significant decrease in erosion width (-0.23 mm), depth (-0.16 mm), and volume (-0.91 mm³). | High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT). |
| IL-6 Receptor<br>Antagonist             | Tocilizumab  | Monoclonal antibody that blocks the interleukin-6 (IL-6) receptor, inhibiting proinflammatory and osteoclastogenic signaling.[12][13]             | In a 52-week study, mean bone erosion scores, as measured by MRI, did not worsen in patients receiving Tocilizumab.[12]                                               | Magnetic<br>Resonance<br>Imaging (MRI).                                |
| Janus Kinase<br>(JAK) Inhibitor         | Upadacitinib | Selective inhibitor of JAK1,                                                                                                                      | In a 24-week<br>pilot study, there                                                                                                                                    | High-Resolution<br>Peripheral                                          |



| which is involved | was a trend              | Quantitative |
|-------------------|--------------------------|--------------|
| in the signaling  | towards a                | Computed     |
| of several pro-   | reversed mean            | Tomography   |
| inflammatory      | erosion volume           | (HR-pQCT).   |
| cytokines that    | change (-0.23 ±          |              |
| contribute to     | 3.26 mm <sup>3</sup> )   |              |
| bone erosion.[14] | compared to a            |              |
| [15][16]          | control group            |              |
|                   | $(1.32 \pm 6.05)$        |              |
|                   | mm³).[ <mark>17</mark> ] |              |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the typical experimental protocols used to assess bone erosion in the context of the drugs discussed.

## High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT)

HR-pQCT is a non-invasive imaging technique that provides detailed three-dimensional images of bone microarchitecture.

- Patient Population: Typically, adult patients with a diagnosis of rheumatoid arthritis, often with active disease and evidence of bone erosions.
- Imaging Protocol:
  - The non-dominant hand and wrist, specifically the metacarpophalangeal (MCP) and wrist joints, are commonly scanned.
  - A standardized positioning of the limb is crucial to ensure reproducibility.
  - Scans are performed at baseline and at specified follow-up time points (e.g., 6 or 12 months).
- Image Analysis:



- Specialized software is used to identify and quantify bone erosions.
- Key parameters measured include the number, volume, and dimensions (width and depth)
  of the erosions.
- Changes in these parameters from baseline are used to assess the efficacy of the treatment.

#### Magnetic Resonance Imaging (MRI)

MRI is another sensitive imaging modality for detecting and monitoring changes in bone erosions, as well as synovitis and bone marrow edema.

- Patient Population: Similar to HR-pQCT studies, patients with active RA are recruited.
- Imaging Protocol:
  - The clinically dominant hand and wrist are typically imaged.
  - T1-weighted and fat-suppressed T2-weighted or short tau inversion recovery (STIR) sequences are commonly used.
  - Gadolinium-based contrast agents may be administered to assess synovitis.
  - Scans are performed at baseline and at follow-up visits.
- Image Analysis:
  - Images are scored by trained radiologists using validated scoring systems, such as the OMERACT RAMRIS (Rheumatoid Arthritis Magnetic Resonance Imaging Score).
  - The erosion score is based on the proportion of bone replaced by erosion.
  - Changes in the erosion score over time are analyzed to determine treatment effect.

### Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in bone erosion and a typical experimental workflow for its assessment.





#### Click to download full resolution via product page

Caption: Signaling pathway of bone erosion and points of therapeutic intervention.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. istesso.co.uk [istesso.co.uk]
- 2. Istesso's Leramistat Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 3. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis IP Group plc [ipgroupplc.com]
- 4. biotuesdays.com [biotuesdays.com]
- 5. Istesso update on P2b study of leramistat in RA | Company Announcement | Investegate [investegate.co.uk]
- 6. lse.co.uk [lse.co.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Denosumab: mechanism of action and clinical outcomes. Post Orthobullets [orthobullets.com]
- 9. What is the mechanism of Denosumab? [synapse.patsnap.com]
- 10. Mechanism of Action (MOA) | Prolia® (denosumab) HCP [proliahcp.com]
- 11. researchgate.net [researchgate.net]
- 12. The effects of tocilizumab on osteitis, synovitis and erosion progression in rheumatoid arthritis: results from the ACT-RAY MRI substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tocilizumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Upadacitinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Upadacitinib on Bone Erosion in Patients with RA The Rheumatologist [the-rheumatologist.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Effect of Upadacitinib on Bone Erosion Repair in Rheumatoid Arthritis: A Pilot Study -ACR Meeting Abstracts [acrabstracts.org]



 To cite this document: BenchChem. [Leramistat's Impact on Bone Erosion Markers: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391344#validation-of-leramistat-s-effect-on-bone-erosion-markers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com